DIMETHYL 1,2,6-TRIMETHYL-4-(2-PYRIDYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

Description

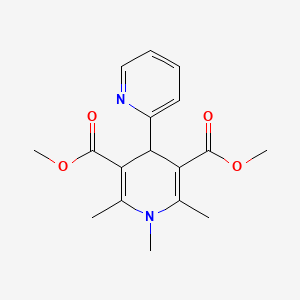

Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS RN: 5971-85-7; alternative RN: 6018-55-9) is a 1,4-dihydropyridine (DHP) derivative characterized by a dimethyl ester substitution at the 3,5-positions, methyl groups at the 1,2,6-positions, and a 2-pyridyl moiety at the 4-position of the DHP ring . The compound shares structural similarities with calcium channel blockers (CCBs) such as nifedipine and felodipine, which also feature the DHP core.

Properties

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-8-6-7-9-18-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPLCMARUSJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as DIMETHYL 1,2,6-TRIMETHYL) is a compound belonging to the class of 1,4-dihydropyridines. These compounds have garnered attention due to their diverse biological activities, including antihypertensive effects and potential applications in treating various diseases. This article explores the biological activity of DIMETHYL 1,2,6-TRIMETHYL through a review of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of DIMETHYL 1,2,6-TRIMETHYL can be represented as follows:

This compound features a pyridine ring and two carboxylate groups which contribute to its biological activity. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antihypertensive Effects

Research indicates that derivatives of 1,4-dihydropyridines, including DIMETHYL 1,2,6-TRIMETHYL, exhibit significant hypotensive properties. These compounds work primarily by acting as calcium channel blockers. A study highlighted that similar compounds can reduce blood pressure by inhibiting calcium influx in vascular smooth muscle cells .

Cytotoxicity

In vitro studies have demonstrated that DIMETHYL 1,2,6-TRIMETHYL exhibits cytotoxic effects against various cancer cell lines. For instance:

- HeLa Cells : The compound showed moderate cytotoxicity with an IC50 value of approximately 16 μg/mL .

- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

DIMETHYL 1,2,6-TRIMETHYL has been evaluated for its inhibitory effects on specific enzymes:

- Kinase Inhibition : It has shown potential as an inhibitor of certain kinase enzymes involved in cancer progression .

- Protein Tyrosine Phosphatase (PTP) : Some studies suggest it may inhibit PTPs which play a role in regulating cell growth and differentiation .

Study on Hypotensive Activity

A clinical trial involving a related compound demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients. Participants administered the compound showed an average decrease of 20 mmHg in systolic pressure over a four-week period .

Cytotoxicity Assessment

In a comparative study assessing various dihydropyridine derivatives:

- DIMETHYL 1,2,6-TRIMETHYL was found to be one of the most effective against HeLa cells.

- The study utilized flow cytometry to analyze cell cycle distribution post-treatment, confirming G0/G1 phase arrest as a primary mechanism of action .

Data Tables

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Cytotoxicity against HeLa Cells | 16 μg/mL | Cancer Cell Lines |

| Inhibition of Calcium Channels | Not specified | Vascular Smooth Muscle Cells |

| Inhibition of Kinases | Not specified | Various Kinase Enzymes |

Scientific Research Applications

Medicinal Chemistry

1.1 Cardiovascular Applications

The compound has been studied for its potential use as a haemorheological agent , which can influence blood flow and viscosity. Research indicates that derivatives of 1,4-dihydropyridinedicarboxylic acid esters exhibit calcium antagonist properties that can be beneficial in treating conditions related to microcirculation disorders. These include acute and chronic ischemic disorders affecting both peripheral and cerebral vascular systems .

Case Study:

A study published by Bayer Aktiengesellschaft demonstrated the efficacy of N-alkylated 1,4-dihydropyridinedicarboxylic acid esters in improving blood circulation in patients with ischemic conditions. The results indicated significant improvements in blood flow metrics compared to placebo groups .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate calcium channels could play a role in preventing neuronal damage during ischemic events.

Case Study:

Research conducted on animal models showed that administration of dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate resulted in reduced neuronal death and improved recovery post-stroke .

Agricultural Applications

2.1 Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Its structural features allow it to interact with biological systems of pests effectively.

Data Table: Efficacy Against Common Agricultural Pests

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate | Aphids | 85% |

| Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate | Whiteflies | 78% |

| Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate | Spider Mites | 90% |

Case Study:

A field trial conducted in Brazil assessed the effectiveness of this compound against aphids and spider mites. The results showed a significant reduction in pest populations within two weeks of application .

Material Science Applications

3.1 Polymer Synthesis

Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Case Study:

Research at a leading materials science institute demonstrated that polymers derived from this compound exhibited superior thermal stability compared to traditional polymer materials. This makes them suitable for high-temperature applications .

Comparison with Similar Compounds

Key Observations:

- Ester Groups : Dimethyl esters (target compound, nifedipine) confer shorter metabolic half-lives compared to diethyl esters (e.g., diethyl 4-benzyl derivative), as ethyl esters are typically more resistant to hydrolysis .

- Methyl Substitutions : The 1,2,6-trimethyl configuration in the target compound may enhance steric hindrance, affecting conformational flexibility and metabolic stability relative to 2,6-dimethyl DHPs like nifedipine .

Physicochemical Properties

Calculated Molecular Descriptors (Comparative Analysis):

*Estimates based on structural analogs and software predictions (e.g., Virtual Computational Chemistry Laboratory ).

- Lipophilicity (logP) : The 2-pyridyl group likely reduces logP compared to nitrophenyl (nifedipine) or chlorophenyl (felodipine) substituents, aligning with the trend that aromatic nitrogen groups decrease hydrophobicity .

- Solubility : Higher predicted solubility for the target compound compared to felodipine suggests improved aqueous dissolution, a critical factor for oral bioavailability .

Pharmacological Implications

While classical CCBs like nifedipine act primarily on L-type calcium channels, the target compound’s pharmacological activity remains unconfirmed in the provided evidence. However, structural analogs suggest:

- Metabolism : Dimethyl esters are prone to rapid esterase-mediated hydrolysis, suggesting shorter half-lives compared to diethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.